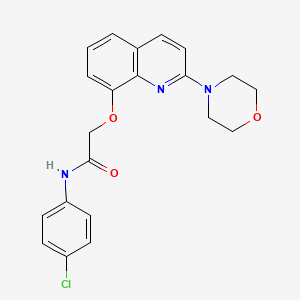

N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to a morpholine ring and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline is replaced by the morpholine moiety.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a chlorophenylboronic acid and a suitable palladium catalyst.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group in the acetamide linkage.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced acetamide derivatives.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the compound N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide:

Basic Information

Chemical Properties

- Smiles: O=C(COc1cccc2ccc(N3CCOCC3)nc12)Nc1ccc(Cl)cc1

- Density: N/A

- Boiling Point: N/A

- Melting Point: N/A

- Flash Point: N/A

Potential Applications

While a direct and detailed account of the applications of this compound is not available within the search results, related compounds offer some insight:

-

N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide This compound has potential biological activities and has garnered attention in medicinal chemistry.

- It may exert effects through various mechanisms, including: Kinase Inhibition, Antioxidant Activity, and Anti-inflammatory Effects.

- Studies indicate it may inhibit specific kinases involved in cancer cell proliferation, act as an antioxidant, and modulate inflammatory pathways.

-

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide This compound has potential therapeutic applications and diverse chemical properties and has attracted attention in medicinal chemistry.

- Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological investigation.

- 2-(4-Chlorophenyl)acetamide Molecules are linked by N—H···O hydrogen bonds to form layers .

- N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide The compounds were also analyzed for antimicrobial & hemolytic activity and most of them were found active against the selected microbial .

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication or transcription. The morpholine ring may enhance the compound’s solubility and bioavailability, while the chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-chlorophenyl)-2-((2-piperidinylquinolin-8-yl)oxy)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

N-(4-bromophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and potential bioavailability, while the chlorophenyl group provides specific interactions with biological targets.

Actividad Biológica

N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula C17H18ClN3O2. It features a chlorophenyl group, a morpholino group, and a quinoline moiety, which are known to contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Table 1: Structural Details

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClN3O2 |

| Molecular Weight | 335.79 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Cytotoxicity and Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of similar compounds showed promising anticancer activity, with IC50 values indicating effective inhibition of cell growth. For instance, compounds with structural similarities have shown IC50 values ranging from 0.28 µg/mL to 4.27 µg/mL against breast (MCF-7) and lung carcinoma (A549) cell lines .

Mechanism of Action:

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and disruption of cell cycle progression. Compounds containing similar structural features have been shown to inhibit key signaling pathways associated with cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that the presence and positioning of substituents significantly influence the biological activity of the compound. For example, the introduction of electron-withdrawing groups, such as chlorine, enhances cytotoxicity due to increased electron deficiency at the reactive sites .

Table 2: SAR Insights

| Substituent | Effect on Activity |

|---|---|

| Chlorine at para position | Increases cytotoxicity |

| Morpholino group | Enhances solubility |

| Quinoline moiety | Contributes to receptor binding |

Case Study 1: In Vitro Evaluation

In vitro studies have assessed the efficacy of this compound against various cancer cell lines. The results indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Mechanistic Studies

Mechanistic studies utilizing Western blot analysis have shown that treatment with this compound leads to downregulation of survival pathways in cancer cells, specifically through inhibition of ERK1/2 signaling cascades. This supports its role as a potential candidate for targeted cancer therapy .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c22-16-5-7-17(8-6-16)23-20(26)14-28-18-3-1-2-15-4-9-19(24-21(15)18)25-10-12-27-13-11-25/h1-9H,10-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVBBBYWPWTRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.